molecular formula C14H13BrO B6383198 3-Bromo-5-(4-ethylphenyl)phenol, 95% CAS No. 1261975-87-4

3-Bromo-5-(4-ethylphenyl)phenol, 95%

Cat. No. B6383198
CAS RN: 1261975-87-4
M. Wt: 277.16 g/mol
InChI Key: VEEOAFRKFXQDSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-5-(4-ethylphenyl)phenol, 95% (3-B5EPP) is a chemical compound belonging to the class of phenols, characterized by its chemical structure of an aromatic ring with a hydroxyl group attached. It is a colorless solid and is soluble in organic solvents. 3-B5EPP has a wide range of applications in the scientific research field, including synthesis, catalysis, and biological research.

Scientific Research Applications

3-Bromo-5-(4-ethylphenyl)phenol, 95% has a variety of applications in scientific research. It can be used as a reagent for the synthesis of other compounds, such as 2,4-dinitrophenol and 4-hydroxy-3-methyl-2-oxo-2,3-dihydro-1H-pyrrole-1-acetate. 3-Bromo-5-(4-ethylphenyl)phenol, 95% can also be used as a catalyst in the synthesis of other compounds, such as 2-amino-3-methyl-3-phenylpropanoic acid and 4-hydroxy-3-methyl-2-oxo-2,3-dihydro-1H-pyrrole-1-acetate. In addition, 3-Bromo-5-(4-ethylphenyl)phenol, 95% has been used in biological research to study the mechanism of action and biochemical and physiological effects of various compounds.

Mechanism of Action

The mechanism of action of 3-Bromo-5-(4-ethylphenyl)phenol, 95% is not well understood. However, it is believed that the compound may act as a substrate for enzymes, such as cytochrome P450, which are involved in the metabolism of various compounds. In addition, 3-Bromo-5-(4-ethylphenyl)phenol, 95% may act as an inhibitor of certain enzymes, such as cytochrome P450, which can lead to the inhibition of certain metabolic pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Bromo-5-(4-ethylphenyl)phenol, 95% are not well understood. However, it has been shown to have antioxidant activity and can protect cells from oxidative stress. In addition, 3-Bromo-5-(4-ethylphenyl)phenol, 95% has been shown to inhibit the growth of certain bacteria, including Escherichia coli and Staphylococcus aureus.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-Bromo-5-(4-ethylphenyl)phenol, 95% in laboratory experiments is its low cost and availability. In addition, 3-Bromo-5-(4-ethylphenyl)phenol, 95% is relatively non-toxic, making it a safe choice for laboratory use. However, 3-Bromo-5-(4-ethylphenyl)phenol, 95% can be difficult to handle and is not very stable, making it difficult to store for long periods of time. In addition, 3-Bromo-5-(4-ethylphenyl)phenol, 95% can react with certain compounds, making it difficult to use in certain experiments.

Future Directions

The future directions for 3-Bromo-5-(4-ethylphenyl)phenol, 95% research include further exploration of its biochemical and physiological effects, as well as its potential applications in drug development. In addition, further research into its mechanism of action and its potential uses as a catalyst or in other synthetic reactions could be explored. Finally, further research into its stability and storage could be conducted to find ways to reduce its reactivity and increase its shelf life.

Synthesis Methods

3-Bromo-5-(4-ethylphenyl)phenol, 95% can be synthesized by a variety of methods. One of the most common methods is the Williamson ether synthesis, which is a chemical reaction involving the reaction of an alkoxide with an alkyl halide. In this reaction, a nucleophilic alkoxide attacks an electrophilic alkyl halide, forming an ether and an alkyl halide. The Williamson ether synthesis can be used to synthesize 3-Bromo-5-(4-ethylphenyl)phenol, 95% by reacting 4-ethylphenol with bromoacetyl bromide in the presence of a base, such as sodium hydroxide.

properties

IUPAC Name

3-bromo-5-(4-ethylphenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrO/c1-2-10-3-5-11(6-4-10)12-7-13(15)9-14(16)8-12/h3-9,16H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEEOAFRKFXQDSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CC(=CC(=C2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40686367
Record name 5-Bromo-4'-ethyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40686367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-(4-ethylphenyl)phenol

CAS RN

1261975-87-4
Record name 5-Bromo-4'-ethyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40686367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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